Cas no 830-09-1 (3-(4-methoxyphenyl)prop-2-enoic acid)

3-(4-Methoxyphenyl)prop-2-enoic acid, auch bekannt als 4-Methoxyzimtsäure, ist eine organische Verbindung mit der Summenformel C₁₀H₁₀O₃. Diese kristalline Substanz zeichnet sich durch ihre hohe Reinheit und Stabilität aus, was sie zu einem wertvollen Ausgangsstoff in der organischen Synthese macht. Die Verbindung enthält eine Methoxygruppe in para-Position zum Phenylring, was ihre elektronischen Eigenschaften modifiziert und ihre Reaktivität in Kondensations- und Additionsreaktionen verbessert. Aufgrund ihrer konjugierten Doppelbindung eignet sie sich besonders für die Herstellung von pharmazeutischen Wirkstoffen, Aromastoffen und UV-Stabilisatoren. Ihre gute Löslichkeit in organischen Lösungsmitteln erleichtert die Handhabung in Labor- und Industrieprozessen.
3-(4-methoxyphenyl)prop-2-enoic acid structure
830-09-1 structure
Produktname:3-(4-methoxyphenyl)prop-2-enoic acid
CAS-Nr.:830-09-1
MF:C10H10O3
MW:178.184603214264
MDL:MFCD00004398
CID:40030
PubChem ID:24896639

3-(4-methoxyphenyl)prop-2-enoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-(4-Methoxyphenyl)acrylic acid
    • 3-(4-methoxyphenyl)-2-propenoic acid
    • 3-(4-METHOXY-PHENYL)-ACRYLIC ACID
    • 4-METHOXYCINNAMIC ACID
    • AKOS B000181
    • (E)-3-(4-METHOXYPHENYL)ACRYLIC ACID
    • METHOXYCINNAMIC ACID,4-
    • O-METHYL-P-COUMARIC ACID
    • O-METHYL-P-CUMARIC ACID
    • PMCA
    • P-METHOXYCINNAMIC ACID
    • RARECHEM BK HC T257
    • TIMTEC-BB SBB005717
    • TRANS-3-(4-METHOXYPHENYL)ACRYLIC ACID
    • TRANS-4-METHOXYCINNAMIC ACID
    • (2E)-3-(4-Methoxyphenyl)-2-propenoic acid
    • 4-Methoxycinnamic Ac
    • P-Methoxy ciannamic Acid
    • 0034
    • 4-Methoxyciamic acid
    • 4-methoxycinnamate
    • 4-MethoxycinnaMic acid, predoMinantly trans
    • 4-MethylcinnaMic acid, predoMinantly trans
    • AKOS BB
    • p-coumaric acid methyl ether
    • para-methoxycinnamic acid
    • Cinnamic acid, p-methoxy-
    • (E)-3-(4-methoxyphenyl)prop-2-enoic acid
    • (2E)-3-(4-methoxyphenyl)prop-2-enoic acid
    • (E)-4-METHOXYCINNAMIC ACID
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
    • Cinnamic ac
    • 3-(4-methoxyphenyl)prop-2-enoic acid
    • 3-(4-Methoxyphenyl)-2-propenoic acid (ACI)
    • Cinnamic acid, p-methoxy- (6CI, 8CI)
    • 3-(4-Methoxyphenyl)propenoic acid
    • 4-Methyoxycinnamic acid
    • 4′-Methoxycinnamic acid
    • Bernel hydro
    • NSC 5303
    • NSC 623437
    • F11299
    • 3-(4-Methoxyphenyl)-acrylic acid
    • NCGC00159448-05
    • UNII-6G4ML8401A
    • FT-0618937
    • TRANS-3-(4-METHOXYPHENYL)-2-PROPENOIC ACID
    • 4-Methoxy cinnamic acid
    • CHEBI:48541
    • FT-0618936
    • EINECS 212-594-0
    • AI3-23399
    • Q27121258
    • p-methoxy cinnamic acid
    • AKOS004906620
    • 3-(4-methoxyphenyl)-2-propenic acid
    • AFDXODALSZRGIH-UHFFFAOYSA-N
    • DTXCID4028121
    • DTXSID4048147
    • 4-Methoxycinnamic acid,99%
    • MDL: MFCD00004398
    • Inchi: 1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)
    • InChI-Schlüssel: AFDXODALSZRGIH-UHFFFAOYSA-N
    • Lächelt: O=C(C=CC1C=CC(OC)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 178.06300
  • Monoisotopenmasse: 178.062994
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 190
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 46.5
  • XLogP3: 1.8
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Weißes Pulver
  • Dichte: 1.1479 (rough estimate)
  • Schmelzpunkt: 170-173 °C (lit.)
  • Siedepunkt: 250.41°C (rough estimate)
  • Flammpunkt: 138.5°C
  • Brechungsindex: 1.5088 (estimate)
  • Löslichkeit: Soluble in dimethyl sulfoxide and methanol.
  • PSA: 46.53000
  • LogP: 1.79300
  • Löslichkeit: Nicht bestimmt

3-(4-methoxyphenyl)prop-2-enoic acid Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S37/39
  • FLUKA MARKE F CODES:8
  • RTECS:UD3391300
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38
  • Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
  • TSCA:Yes

3-(4-methoxyphenyl)prop-2-enoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0576-100g
3-(4-methoxyphenyl)prop-2-enoic acid
830-09-1 98.0%(T)
100g
¥990.0 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60144-100g
4-Methoxycinnamic acid, 99%
830-09-1 99%
100g
¥3203.00 2023-03-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005644-100g
3-(4-methoxyphenyl)prop-2-enoic acid
830-09-1 99%
100g
¥77 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MA603-500g
3-(4-methoxyphenyl)prop-2-enoic acid
830-09-1 99%
500g
¥451.0 2022-06-10
eNovation Chemicals LLC
D606753-500g
4-Methoxycinnamic acid
830-09-1 97%
500g
$200 2024-06-05
TRC
M262150-1g
4-Methoxycinnamic Acid
830-09-1
1g
$ 53.00 2023-09-07
TRC
M262150-250g
4-Methoxycinnamic Acid
830-09-1
250g
$339.00 2023-05-18
Apollo Scientific
OR6574-100g
4-Methoxycinnamic acid
830-09-1 98%
100g
£36.00 2025-02-20
Chemenu
CM255205-500g
3-(4-Methoxyphenyl)acrylic acid
830-09-1 95+%
500g
$153 2022-06-10
TRC
M262150-25g
4-Methoxycinnamic Acid
830-09-1
25g
$92.00 2023-05-18

3-(4-methoxyphenyl)prop-2-enoic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 5 °C; 5 °C → 25 °C; 8 h, 25 °C → reflux
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  acidified
Referenz
Copper/silver-mediated decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids with CF3SO2Na
Yin, Jun; et al, Synthesis, 2014, 46(5), 607-612

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Sodium borohydride ;  30 °C; 1 h, rt; 1 h, 100 °C
1.2 Solvents: N-Methyl-2-pyrrolidone ;  2 - 3 min, 90 °C; 90 °C → 187 °C; 12 h, 190 °C
Referenz
A new direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of sodium borohydride
Chiriac, Constantin I.; et al, Tetrahedron Letters, 2003, 44(17), 3579-3580

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Tetrahydrofuran ;  1 atm, rt; 24 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Carboxylation of organoboronic esters catalyzed by N-heterocyclic carbene copper(I) complexes
Ohishi, Takeshi; et al, Angewandte Chemie, 2008, 47(31), 5792-5795

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  reflux
Referenz
Synthesis and Liquid Crystal Properties of Novel Ethylene Derivatives: α-3-[-4'-n-Alkoxy Cinnamoyloxy]phenyl-β-4''-methoxybenzoyl Ethylenes
Chauhan, H. N.; et al, Molecular Crystals and Liquid Crystals, 2012, 569(1), 33-39

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: 2-(Aminocarbonyl)hydrazinesulfonic acid ;  25 min, 110 °C
Referenz
Synthesis and characterization of two novel biological-based nano organo solid acids with urea moiety and their catalytic applications in the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid and cinnamic acid derivatives under mild and green conditions
Zolfigol, Mohammad Ali; et al, RSC Advances, 2015, 5(88), 71942-71954

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Water ;  35 min, 60 °C; 60 °C → rt
Referenz
Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel Condensation
Chavan, Hemant V.; et al, ACS Sustainable Chemistry & Engineering, 2013, 1(8), 929-936

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  3 h, 60 °C
Referenz
Synthesis of N-phenethyl-p-methoxycinnamamide and N-morpholinyl-p-methoxycinnamamide, in vitro and in silico study as α-glucosidase inhibitor
Rasyid, Herlina ; et al, Indonesian Journal of Chemistry, 2022, 22(6), 1673-1683

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Ferric sulfate ,  Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ,  Water ;  2 h, 110 °C
Referenz
Facile and efficient hydrolysis of organic halides, epoxides, and esters with water catalyzed by ferric sulfate in a PEG1000-DAIL[BF4]/toluene temperature-dependent biphasic system
Hu, Yu Lin; et al, New Journal of Chemistry, 2011, 35(2), 292-298

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium Solvents: Water ;  15 min, 170 °C
Referenz
Scale-Up of Microwave-Promoted Reactions to the Multigram Level Using a Sealed-Vessel Microwave Apparatus
Bowman, Matthew D.; et al, Organic Process Research & Development, 2008, 12(6), 1078-1088

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Chloro[4-(diphenylphosphino-κP)benzamide](η3-2-propen-1-yl)palladium (amphiphilic resin-supported) Solvents: Toluene ,  Water ;  14 h, 50 °C
Referenz
Heck reaction in water with amphiphilic resin-supported palladium-phosphine complexes
Uozumi, Yasuhiro; et al, Synlett, 2002, (12), 2045-2048

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: Dimethylformamide ,  Water
Referenz
Synthesis of substituted cinnamic acids via Heck reaction in aqueous media
Bumagin, N. A.; et al, Izvestiya Akademii Nauk SSSR, 1988, (6), 1449-50

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: Toluene ;  3 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Transition metal-free, NaO-tert-Bu-O2-mediated one-pot cascade oxidation of allylic alcohols to α,β-unsaturated carboxylic acids
Kim, Sun Min; et al, Green Chemistry, 2012, 14(11), 2996-2998

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referenz
Research on a new method for synthesis of cinnamic acid and its derivatives
Chu, Chao-sen; et al, Yingyong Huagong, 2015, 44(3), 442-444

Synthetic Routes 14

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  24 h, reflux
Referenz
A one-pot synthesis of 3-amino-3-arylpropionic acids
Tan, C. Y. K.; et al, Tetrahedron, 2002, 58(37), 7449-7461

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol
Referenz
Iodoarylation of acrylonitrile and acrylate esters with arenediazonium salts
Ganushchak, N. I.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(12), 2554-8

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt → 50 °C
1.2 50 °C; 7 h, 60 - 70 °C
Referenz
Preparation and properties of high birefringence phenylacetylene isothiocyanato-based blend liquid crystals
Zhao, Yang; et al, Molecular Crystals and Liquid Crystals, 2022, 744(1), 1-10

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  reflux
Referenz
Synthesis and study of a novel homologous series of mesogens with ethylene link: α-3-[4'-n-alkoxycinnamoyloxy]phenyl-β-3''-nitro benzoyl ethylenes
Chaudhari, R. P.; et al, Pharma Chemica, 2012, 4(3), 1270-1276

Synthetic Routes 18

Reaktionsbedingungen
1.1 12 h, 190 - 200 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 - 6 h, basified, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referenz
A new synthesis of cinnamic acids from aromatic aldehydes and N,N-dimethylacetamide hydrochloride
Chiriac, Constantin I.; et al, Revue Roumaine de Chimie, 2008, 52(10), 949-952

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Palladium (amidoxime complexes, poly(acrylonitrile)-supported) Solvents: Dimethylformamide ;  6 h, 90 °C
Referenz
Synthesis of chelating fibers containing amidoxime groups (AOCF) supported palladium(II) complex and its catalytic properties for Heck reaction
Wu, Qi; et al, Fenzi Cuihua, 2010, 24(3), 254-261

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  100 min, reflux
Referenz
Engineered mesoporous ionic-modified γ-Fe2O3@hydroxyapatite decorated with palladium nanoparticles and its catalytic properties in water
Pashaei, Mokhtar ; et al, Applied Organometallic Chemistry, 2019, 33(1),

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Carbon dioxide Catalysts: Tripotassium phosphate ,  Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Dimethyl sulfoxide ;  24 h, 1 bar, 80 °C
Referenz
Highly efficient oxidation of alcohols to carboxylic acids using a polyoxometalate-supported chromium(III) catalyst and CO2
Wang, Ying; et al, Green Chemistry, 2020, 22(10), 3150-3154

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  3 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Cytotoxicity of Coprinopsis atramentaria extract, organic acids and their synthesized methylated and glucuronate derivatives
Heleno, Sandrina A.; et al, Food Research International, 2014, 55, 170-175

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ;  280 psi, rt; 11.5 min, rt → 175 °C; 15 min, < 350 psi, 175 °C → 165 °C; < 350 psi → 14.7 psi, 165 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Exploring the Scope for Scale-Up of Organic Chemistry Using a Large Batch Microwave Reactor
Schmink, Jason R.; et al, Organic Process Research & Development, 2010, 14(1), 205-214

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Samarium Solvents: Tetrahydrofuran
Referenz
Efficient debromination of vicinal α,β-dibromo carboxylic acid derivatives with the Sm/HOAc system
Wang, Xiao Xia; et al, Chinese Chemical Letters, 2002, 13(6), 499-500

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
1.2 Reagents: tert-Butanol
1.3 Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  Bis(dibenzylideneacetone)palladium Solvents: Ethyl acetate
1.4 -
Referenz
Palladium catalyzed process for making arylacrylic acids and their esters from arylamines and olefins
, European Patent Organization, , ,

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Water ;  5 h, 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  10 min
Referenz
Synthesis of CMC supported palladium (0) complex and its catalytic behavior for Heck reaction
Xu, Ying; et al, Jingxi Huagong, 2008, 25(11), 1083-1086

Synthetic Routes 27

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Potassium chloride ,  1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ;  24 h, 1 atm, 70 °C
Referenz
Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives
Yu, Han; et al, Green Chemistry, 2022, 24(17), 6511-6516

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Benzene ;  30 - 40 min, 0 °C; 1 h, rt; 5 - 6 h, 55 - 65 °C
1.2 Reagents: Acetic acid ,  Pyridine ,  4-(Dimethylamino)pyridine Solvents: Benzene ,  N-Methyl-2-pyrrolidone ;  5 min, 20 - 30 °C; reflux
1.3 Reagents: Pyridine ,  4-(Dimethylamino)pyridine Solvents: N-Methyl-2-pyrrolidone ;  9 h, 180 - 190 °C
1.4 Reagents: Sodium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water ;  pH 9 - 10, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referenz
A novel approach in cinnamic acid synthesis: Direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide
Chiriac, Constantin I.; et al, Molecules, 2005, 10(2), 481-487

3-(4-methoxyphenyl)prop-2-enoic acid Raw materials

3-(4-methoxyphenyl)prop-2-enoic acid Preparation Products

3-(4-methoxyphenyl)prop-2-enoic acid Lieferanten

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
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(CAS:830-09-1)p-Methoxycinnamic acid
Bestellnummer:TBW00709
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Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Reinheit:>98%
Preisinformationen zuletzt aktualisiert:Tuesday, 21 January 2025 17:59
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Suzhou Senfeida Chemical Co., Ltd
(CAS:830-09-1)4-Methoxycinnamic acid
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Tiancheng Chemical (Jiangsu) Co., Ltd
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